

3-Methylcyclohexanamine hydrochloride

molecular weight and formula

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Compound of Interest

Compound Name:	<i>3-Methylcyclohexanamine hydrochloride</i>
CAS No.:	<i>89854-71-7</i>
Cat. No.:	<i>B1367219</i>

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An In-Depth Technical Guide to **3-Methylcyclohexanamine Hydrochloride** for Research and Development Professionals

Executive Summary

3-Methylcyclohexanamine hydrochloride is a cyclic amine salt that serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its deceptively simple structure, consisting of a cyclohexane ring with methyl and amine substituents, belies the chemical complexity introduced by stereoisomerism. The properties and reactivity of its cis and trans isomers can differ significantly, making a thorough understanding of its characteristics essential for reproducible and successful research.

This guide provides a comprehensive technical overview of **3-Methylcyclohexanamine hydrochloride**, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind its properties and analytical methodologies. We will detail its core physicochemical properties, address the critical implications of its stereochemistry, outline a robust analytical workflow for its characterization,

and provide essential safety and handling protocols. The methodologies described are designed to be self-validating, ensuring scientific integrity and reliability in experimental design.

Core Molecular and Physicochemical Properties

The fundamental identity of any chemical reagent begins with its molecular formula and weight. For **3-Methylcyclohexanamine hydrochloride**, these identifiers are the gateway to understanding its stoichiometry and behavior in chemical reactions.

The molecular formula can be represented in two ways:

- $C_7H_{15}N \cdot HCl$: This format explicitly shows the compound as a salt formed from the free base, 3-methylcyclohexanamine ($C_7H_{15}N$), and one equivalent of hydrochloric acid.
- $C_7H_{16}ClN$: This is the empirical formula, representing the total count of each atom in the salt molecule^{[1][2][3][4][5]}.

The molecular weight is consistently reported as 149.66 g/mol ^{[3][4][5][6]}.

The Critical Role of Stereoisomerism

A key feature of 3-Methylcyclohexanamine is the presence of two stereocenters, leading to the existence of different isomers. The relative orientation of the methyl group and the amine group on the cyclohexane ring gives rise to cis and trans diastereomers. These are distinct chemical entities with unique physical properties and reactivity profiles.

- **cis-3-Methylcyclohexanamine hydrochloride**: The methyl and amino groups are on the same face of the cyclohexane ring^[2].
- **trans-3-Methylcyclohexanamine hydrochloride**: The methyl and amino groups are on opposite faces of the ring^[1].

The specific stereoisomer used can profoundly impact the outcome of a synthesis, particularly in the development of stereospecific pharmaceuticals. Therefore, researchers must verify the isomeric purity of their starting material.

Physicochemical Data Summary

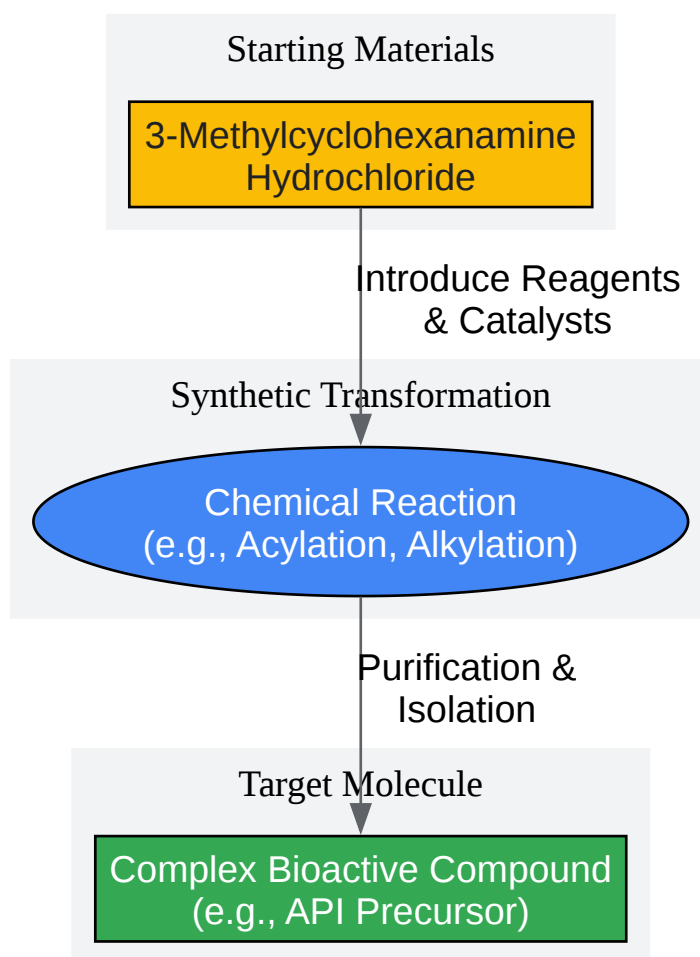
The following table summarizes the key quantitative data for **3-Methylcyclohexanamine hydrochloride**.

Property	Value	Source(s)
Molecular Formula	C7H15N·HCl (or C7H16ClN)	[1][2][3][4][5][6]
Molecular Weight	149.66 g/mol	[3][4][5][6]
Physical Form	Solid, typically a white crystalline powder	[7]
Solubility	Soluble in water	[7]
Storage Conditions	Store at 4°C, protected from light	[5]

Role as a Synthetic Intermediate

3-Methylcyclohexanamine hydrochloride is primarily utilized as a versatile intermediate or building block in the synthesis of more complex molecules, especially biologically active compounds for drug discovery[7]. The amine group is a reactive handle that can readily participate in a wide range of chemical transformations, such as N-alkylation, acylation, and reductive amination, to build molecular complexity.

The diagram below illustrates its conceptual role in a typical synthetic workflow.



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Caption: Role as a synthetic building block.

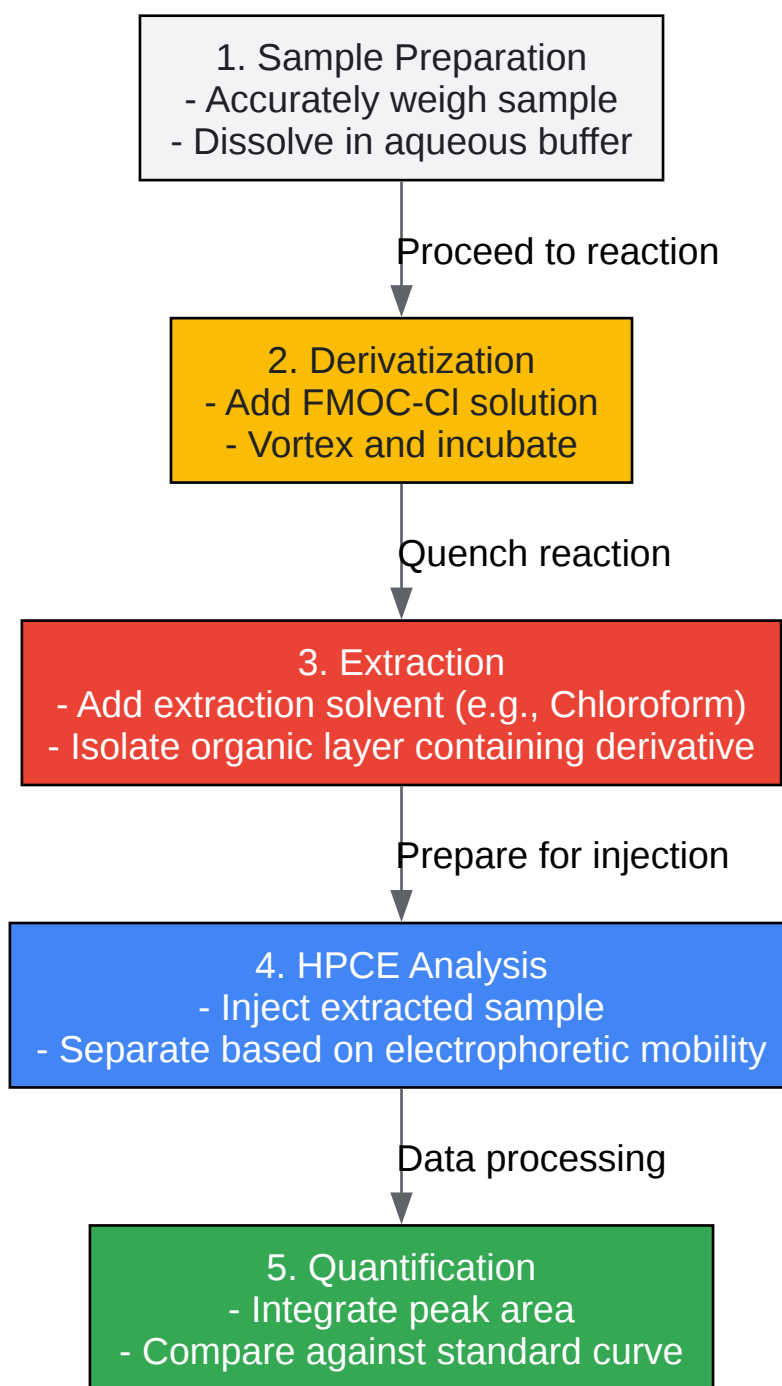
Analytical Characterization Workflow

For professionals in drug development, verifying the identity and purity of starting materials is a non-negotiable step. Due to the lack of a strong chromophore, direct UV-Vis detection of **3-Methylcyclohexanamine hydrochloride** is challenging[8]. This necessitates a chemical derivatization strategy to attach a UV-active moiety to the molecule, enabling sensitive detection and accurate quantification by common analytical techniques like HPLC or Capillary Electrophoresis (CE).

Causality: The Need for Derivatization

The core principle behind this analytical workflow is to overcome a fundamental limitation of aliphatic amines: their poor ultraviolet (UV) absorbance[8]. By reacting the primary amine with a derivatizing agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), a highly conjugated system is introduced. This new derivative possesses a strong chromophore, making it easily detectable by standard UV detectors at high sensitivity. FMOC-Cl is an excellent choice due to its rapid reaction time and the stability of the resulting derivative under typical chromatographic conditions[8].

The diagram below outlines the complete, self-validating workflow for the analysis of **3-Methylcyclohexanamine hydrochloride**.



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Caption: Analytical workflow for 3-Methylcyclohexanamine HCl.

Experimental Protocol: HPCE Analysis via FMOC-Cl Derivatization

This protocol is adapted from established methods for analyzing aliphatic amines and provides a self-validating framework through the use of standards and controls[8].

A. Materials and Reagents:

- **3-Methylcyclohexanamine hydrochloride** (Sample and analytical standard)
- 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
- Boric acid buffer (pH 9.0)
- Acetonitrile (HPLC grade)
- Chloroform (or other suitable extraction solvent)
- Deionized water
- Capillary Electrophoresis system with UV detector

B. Preparation of Standard Solutions:

- Prepare a stock solution of **3-Methylcyclohexanamine hydrochloride** standard (e.g., 1000 µg/mL) in deionized water.
- Create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution. These will be used to generate a calibration curve.

C. Sample Preparation and Derivatization:

- Accurately weigh and dissolve the sample containing **3-Methylcyclohexanamine hydrochloride** in boric acid buffer to achieve a concentration within the calibration range.
- To 1.0 mL of the sample or standard solution in a vial, add 1.0 mL of the FMOC-Cl solution (prepared in acetonitrile).
- Vortex the mixture vigorously for 1 minute.
- Allow the reaction to proceed for 10 minutes at room temperature.

- Quench the reaction by adding a small amount of an amino acid like glycine, if necessary, to consume excess Fmoc-Cl.

D. Extraction of the Derivative:

- Add 2.0 mL of chloroform to the reaction vial.
- Vortex for 2 minutes to extract the Fmoc-amine derivative into the organic phase.
- Centrifuge briefly to ensure complete phase separation.
- Carefully transfer the lower organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the CE running buffer for analysis.

E. HPCE Analysis:

- System: Capillary Electrophoresis system.
- Capillary: Fused-silica capillary (e.g., 50 μm i.d., 60 cm total length).
- Running Buffer: Prepare a suitable buffer, e.g., sodium phosphate buffer with an organic modifier like acetonitrile.
- Injection: Hydrodynamic or electrokinetic injection of the reconstituted sample.
- Separation Voltage: Apply a high voltage (e.g., 20-25 kV).
- Detection: UV detection at a wavelength appropriate for the Fmoc-derivative (approx. 265 nm).
- Validation: Run the prepared standards to create a calibration curve of peak area versus concentration. Analyze a blank (reagents only) to ensure no interfering peaks are present. The sample concentration is determined by interpolating its peak area from the standard curve.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure reagent integrity and user safety. As a hydrochloride salt, **3-Methylcyclohexanamine hydrochloride** is typically a stable, crystalline solid[7].

- Storage: The compound should be stored in a tightly sealed container at 4°C, protected from light, to prevent degradation[5].
- Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

While specific safety data for the 3-methyl isomer may vary, the data for the closely related cis-4-methylcyclohexanamine hydrochloride provides a representative safety profile for this class of chemicals.

Hazard Type	GHS Statement	GHS Code	Source(s)
Acute Toxicity	Harmful if swallowed	H302	
Skin Irritation	Causes skin irritation	H315	[9]
Eye Irritation	Causes serious eye irritation	H319	
Respiratory Irritation	May cause respiratory irritation	H335	

Conclusion

3-Methylcyclohexanamine hydrochloride is a valuable reagent whose effective use hinges on a detailed understanding of its chemical properties, particularly its stereochemistry. Its role as a synthetic building block is significant, but its successful application requires stringent quality control. The analytical challenges posed by its lack of a chromophore are readily overcome by a robust derivatization workflow, enabling accurate and sensitive characterization by techniques such as HPCE. By adhering to the technical guidelines for analysis, handling, and storage presented here, researchers and drug development professionals can confidently and safely integrate this compound into their synthetic and developmental workflows.

References

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